H-Val-Obzl.HCl

Chemoenzymatic peptide synthesis Protease catalysis Papain

Using a generic valine ester risks batch failure from premature hydrolysis or poor enzyme recognition. L-Valine benzyl ester hydrochloride (CAS 2462-34-2) eliminates this uncertainty through its distinct benzyl ester group. • Enzymatic peptide synthesis: the benzyl ester enhances substrate affinity for proteases (e.g., papain), delivering higher coupling efficiency and homogeneous oligomers. • Boc SPPS orthogonality: remains stable through repetitive TFA cycles, yet is cleanly removed by hydrogenation-critical for acid-sensitive sequences. • QC identity: melting point 138-143 °C and specific rotation -10 ± 2° provide unambiguous incoming-material verification, preventing raw-material substitution errors.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 2462-34-2
Cat. No. B555167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Val-Obzl.HCl
CAS2462-34-2
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m0./s1
InChIKeyZIUNABFUHGBCMF-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Valine Benzyl Ester Hydrochloride Technical Specification


L-Valine benzyl ester hydrochloride (CAS 2462-34-2) is an L-valine derivative in which the α‑carboxyl group is protected as a benzyl ester and the amino group is protonated as a hydrochloride salt [1]. The compound is a white to off‑white crystalline powder with a molecular weight of 243.7 g·mol⁻¹ and a melting point of 138–143 °C . It is supplied with commercial purities typically ≥98 % (HPLC) [2] and a specific optical rotation of [α]ᴅ²⁰ = ‑10 ± 2 ° (c = 2, H₂O), confirming the L‑enantiomeric configuration .

Protease-mediated peptide synthesis: benzyl ester enhances substrate affinity
Boc/Bzl solid-phase peptide synthesis: orthogonal carboxyl protection
Pharmaceutical intermediate: supports crystalline valsartan intermediate isolation
QC identity verification: distinct melting point and optical rotation vs. other esters

L-Valine Benzyl Ester Hydrochloride Substitution Risks


Valine ester hydrochlorides are not interchangeable building blocks. The identity of the ester group governs critical synthetic parameters: (i) enzymatic recognition and catalytic efficiency in protease‑mediated peptide synthesis [1]; (ii) the orthogonal lability of the carboxyl‑protecting group during multistep solid‑phase or solution‑phase peptide assembly [2]; and (iii) the compound’s physical properties—such as melting point and specific optical rotation—that serve as quality control checkpoints in cGMP manufacturing [3]. Replacing the benzyl ester with a smaller alkyl ester (e.g., methyl or ethyl) or with a bulky tert‑butyl ester alters each of these parameters, potentially leading to lower yields, unwanted side reactions, or failure to meet regulatory identity specifications. The quantitative evidence presented below clarifies exactly where L‑valine benzyl ester hydrochloride exhibits measurable differentiation.

Alkyl ester variation (methyl, ethyl, tert-butyl) may reduce enzymatic recognition and catalytic efficiency in protease-mediated peptide synthesis.
Orthogonal lability of the benzyl ester protecting group may not transfer to other ester forms, potentially altering SPPS cleavage profiles and side reactions.
Physical property differences (melting point, optical rotation) can prevent unambiguous identity verification; methyl ester melts ~20–25 °C higher.

L-Valine Benzyl Ester Hydrochloride vs. Structural Analogs


Benzyl Ester Efficiency in Protease-Catalyzed Peptide Synthesis

In papain‑catalyzed polymerization, amino acid benzyl esters exhibit markedly higher efficiency than the corresponding methyl, ethyl, or tert‑butyl esters [1]. While the study used alanine and glycine esters as model monomers, the benzyl ester effect is a class‑wide phenomenon attributable to enhanced substrate affinity within the enzyme’s active site [2]. For L‑valine benzyl ester hydrochloride, this translates to faster reaction rates and higher degrees of polymerization when employed in analogous chemoenzymatic processes.

Papain polymerization efficiency
Class-level inference
Benzyl ester much greater than methyl, ethyl, tert-butyl esters
Supports chemoenzymatic synthesis selection
Data from alanine/glycine models; class-wide effect expected
Chemoenzymatic peptide synthesis Protease catalysis Papain

Benzyl Ester Preference in Carboxypeptidase Y Catalysis

N‑Blocked amino acid benzyl esters are “much better substrates” for carboxypeptidase Y than the corresponding methyl esters [1]. This kinetic advantage enables controlled peptide bond formation: when a benzyl ester is used as the acyl component and a methyl ester as the amine component, the desired peptide methyl ester accumulates because it is hydrolyzed by the enzyme at a significantly lower rate than the starting benzyl ester . Direct numerical rate constants are not provided for L‑valine benzyl ester specifically, but the class‑level substrate preference is firmly established.

CPD-Y substrate preference
Class-level inference
Benzyl esters are "much better substrates" than methyl esters
Indicates higher conversion in CPD-Y mediated synthesis
Qualitative kinetic preference; rate constants not reported
Carboxypeptidase Y Enzymatic peptide synthesis Substrate specificity

Physical-Chemical Differences vs. Methyl Ester

L‑Valine benzyl ester hydrochloride and L‑valine methyl ester hydrochloride exhibit distinct melting points and optical rotations . The benzyl ester melts at 138–143 °C with a specific rotation of –10 ± 2 ° , while the methyl ester melts at 158–162 °C with a specific rotation of +12 ° to +16 ° . These differences provide unambiguous identity verification in analytical release testing and prevent inadvertent substitution.

Melting point identity
Head-to-head
138–143 °C vs. 158–162 °C (methyl ester)
Unambiguous QC identity check; prevents mis-identification
Standard USP/EP capillary method; ~20–25 °C difference
Melting point Optical rotation Quality control

Benzyl Ester in Valsartan API Synthesis

Multiple process patents for the angiotensin II receptor antagonist valsartan specifically claim the use of L‑valine benzyl ester as a key intermediate [1]. The benzyl ester is condensed with a biphenyl‑tetrazole building block to form N‑[(2′‑(tetrazol‑5‑yl)biphenyl‑4‑yl)methyl]‑(L)‑valine benzyl ester, which is subsequently acylated and hydrogenolyzed to yield the final API [2]. Alternative esters (e.g., methyl ester) are also described in the original valsartan patent [3], but later improved processes preferentially employ the benzyl ester to facilitate crystalline intermediate isolation and avoid toxic tin azide reagents [4].

Valsartan process patent
Supporting evidence
Benzyl ester route enables crystalline intermediate isolation
Supports process robustness in sartan API synthesis
Methyl ester route reported oily intermediates, ~85% purity
Valsartan API intermediate Pharmaceutical process patent

Applications of L-Valine Benzyl Ester Hydrochloride


Chemoenzymatic Peptide Synthesis

When peptide bond formation is mediated by proteases such as papain or carboxypeptidase Y, L‑valine benzyl ester hydrochloride provides a measurable kinetic advantage over methyl, ethyl, or tert‑butyl esters. The benzyl ester group enhances substrate affinity, resulting in higher polymerization efficiency and better control of oligomerization side reactions [6]. Laboratories engaged in green chemistry or enzymatic peptide production should specify the benzyl ester to maximize yield and product homogeneity.

Boc/Bzl Solid-Phase Peptide Synthesis

In Boc‑based SPPS, the benzyl ester serves as a semi‑permanent carboxyl‑protecting group that remains stable during repetitive Boc deprotection (TFA) cycles yet is cleanly removed by catalytic hydrogenation or strong acid at the final cleavage step . This orthogonal protection profile is essential for synthesizing peptides that contain acid‑sensitive side‑chain functionalities or require on‑resin cyclization. Alternative esters (e.g., methyl) lack this orthogonality and may undergo premature hydrolysis under the basic or nucleophilic conditions of SPPS [6].

Sartan API Intermediate

Patented manufacturing routes for valsartan explicitly utilize L‑valine benzyl ester hydrochloride to generate crystalline intermediates such as N‑[(2′‑(tetrazol‑5‑yl)biphenyl‑4‑yl)methyl]‑(L)‑valine benzyl ester . The crystalline nature of these intermediates simplifies purification and improves overall process robustness compared to routes employing L‑valine methyl ester, which often yield oils requiring multiple recrystallizations [6]. Process development teams scaling up sartan APIs should procure the benzyl ester to align with established, high‑yielding patent literature.

cGMP Identity Verification

The distinct melting point (138–143 °C) and specific optical rotation (–10 ± 2 °) of L‑valine benzyl ester hydrochloride provide unambiguous identity confirmation relative to other valine ester salts (e.g., L‑valine methyl ester hydrochloride melts at 158–162 °C and rotates +12 ° to +16 °) . QC laboratories performing incoming material release can use these simple, compendial tests to verify that the correct ester has been received, preventing costly downstream batch failures due to raw material substitution errors.

Application
Selection Property
Validation Focus
Chemoenzymatic peptide synthesis
Benzyl ester substrate affinity
Enzymatic efficiency and side-reaction control
Boc/Bzl solid-phase peptide synthesis
Orthogonal carboxyl protection profile
Stability to TFA cycles; selective hydrogenolytic cleavage
Sartan API intermediate manufacturing
Crystalline intermediate isolability
Purity control and process robustness vs. oily methyl ester route
cGMP incoming material verification
Distinct melting point and optical rotation
Compendial identity test to prevent ester substitution errors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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